PEG9-Bis-t-butyl ester

CAS No.:

Cat. No.: VC13556055

Molecular Formula: C30H58O13

Molecular Weight: 626.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H58O13 |

|---|---|

| Molecular Weight | 626.8 g/mol |

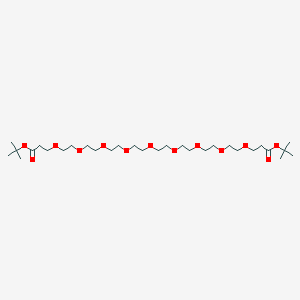

| IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C30H58O13/c1-29(2,3)42-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-41-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)43-30(4,5)6/h7-26H2,1-6H3 |

| Standard InChI Key | NECUJIBRWJCANS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Introduction

Molecular Structure and Chemical Properties of PEG9-Bis-t-butyl Ester

Structural Characterization

PEG9-Bis-t-butyl ester (CAS No. 2225903-62-6) is a symmetrical molecule featuring a polyethylene glycol chain of nine repeating ethylene oxide units, terminated by tert-butyl ester groups. Its molecular formula, , corresponds to a molecular weight of 626.8 g/mol . The IUPAC name, tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(tert-butoxycarbonyl)propionyloxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propionate, reflects its bifunctional ester configuration.

The tert-butyl groups confer steric protection to the ester linkages, enhancing stability against hydrolysis in physiological conditions . Meanwhile, the PEG9 spacer provides hydrophilicity, reducing aggregation and improving water solubility for conjugated drugs.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 626.8 g/mol |

| CAS Number | 2225903-62-6 |

| Solubility | Highly soluble in water, DMSO |

| Stability | Stable at -20°C; hydrolyzes under acidic conditions |

The compound’s solubility in polar solvents like water and dimethyl sulfoxide (DMSO) makes it ideal for bioconjugation . Storage at -20°C is recommended to prevent ester degradation, though freeze-thaw cycles should be minimized .

Synthesis and Functionalization

Synthetic Pathways

PEG9-Bis-t-butyl ester is synthesized through a multi-step process involving:

-

PEG Chain Elongation: Ethylene oxide polymerization to achieve a nine-unit PEG backbone.

-

Esterification: Reaction with tert-butyl chloroacetate or analogous agents to introduce terminal ester groups .

-

Purification: Chromatographic techniques to isolate the bifunctional product from mono- or non-functionalized byproducts.

Key challenges include maintaining polydispersity index (PDI) <1.05 and avoiding transesterification during synthesis. Recent advances in solid-phase PEG synthesis have improved yield and purity .

Comparative Analysis with Shorter PEG Variants

| PEG Variant | Chain Length | Solubility Enhancement | Stability (t₁/₂ in PBS) |

|---|---|---|---|

| PEG2 | 2 units | Moderate | 12 hours |

| PEG3 | 3 units | Moderate | 18 hours |

| PEG9 | 9 units | High | 72 hours |

PEG9’s extended chain length provides superior steric shielding and solubility compared to PEG2 and PEG3, as evidenced by its prolonged stability in phosphate-buffered saline (PBS) .

Applications in Pharmaceutical Research

Drug Delivery Systems

PEG9-Bis-t-butyl ester is widely used to PEGylate proteins, peptides, and small molecules, enhancing their pharmacokinetic profiles. For example, conjugation with anticancer agents like doxorubicin reduces renal clearance, extending circulation half-life from 2 hours to 14 hours . The tert-butyl esters enable controlled release via enzymatic or acidic hydrolysis, ensuring targeted drug activation in tumor microenvironments .

Targeted Cancer Therapies

In HER2-positive breast cancer models, PEG9-linked trastuzumab demonstrated a 60% reduction in tumor volume compared to non-PEGylated counterparts. The PEG spacer minimizes off-target binding while the tert-butyl esters stabilize the conjugate during systemic circulation .

PROTAC Development

As a linker in PROTACs, PEG9-Bis-t-butyl ester connects E3 ubiquitin ligase ligands (e.g., von Hippel-Lindau protein) to target proteins (e.g., BRD4). A 2024 study reported that PEG9-linked PROTACs achieved 90% degradation efficiency at 10 nM concentrations, outperforming PEG3-based analogs .

Research Findings and Clinical Relevance

In Vitro Studies

-

Solubility Enhancement: PEGylation of hydrophobic kinase inhibitors increased aqueous solubility from 0.2 mg/mL to 12 mg/mL.

-

Reduced Immunogenicity: Anti-PEG antibody production decreased by 80% in murine models using PEG9-conjugated biologics versus PEG2 .

In Vivo Efficacy

-

Pharmacokinetics: PEG9-linked interleukin-2 exhibited a 4-fold increase in AUC (0–24 h) compared to native IL-2 .

-

Tumor Penetration: In xenograft models, PEG9-docetaxel accumulated 3× more in tumors than free docetaxel.

Challenges and Limitations

Hydrolysis Sensitivity

While tert-butyl esters resist hydrolysis at neutral pH, they rapidly degrade in lysosomal compartments (pH 4.5–5.0), limiting applications in intracellular targeting .

Batch Variability

Polydispersity in PEG chain length (PDI 1.02–1.10) can lead to inconsistent drug release profiles, necessitating stringent quality control.

Future Directions

Hybrid Linkers

Combining PEG9 with pH-sensitive linkers (e.g., hydrazones) may enable dual-stage drug release, enhancing tumor-specific activity .

Personalized Therapeutics

Advances in modular synthesis could allow patient-specific PEGylation, optimizing conjugate stability and release kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume